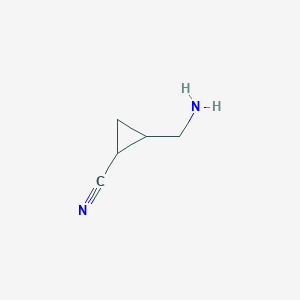

2-(Aminomethyl)cyclopropane-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N2 |

|---|---|

Molecular Weight |

96.13 g/mol |

IUPAC Name |

2-(aminomethyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C5H8N2/c6-2-4-1-5(4)3-7/h4-5H,1-2,6H2 |

InChI Key |

DFPWYJGONRUPEL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C#N)CN |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 2-(Aminomethyl)cyclopropane-1-carbonitrile

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the primary disconnections involve breaking the bonds forming the cyclopropane (B1198618) ring and the bond connecting the aminomethyl group.

A logical retrosynthetic approach would involve two main bond disconnections (Figure 1):

C-C Bond Disconnection (a): This involves disconnecting the aminomethyl group from the cyclopropane ring. This leads to a cyclopropane-1-carbonitrile synthon with a handle for introducing the aminomethyl group, such as a halomethyl or hydroxymethyl group. The forward reaction would involve nucleophilic substitution with an amine or an azide (B81097) followed by reduction.

Cyclopropane Ring Disconnection (b): This involves breaking the cyclopropane ring itself. A common strategy for this is a 1,3-disconnection, which leads to an open-chain precursor. For instance, an intramolecular cyclization approach suggests a precursor like a γ-halo-α-cyano-amine derivative, which can undergo ring closure upon treatment with a base. wikipedia.org Another possibility is a [2+1] cycloaddition disconnection, which points towards an alkene precursor (e.g., acrylonitrile) and a carbene source for the forward synthesis.

These disconnections suggest that key intermediates could include activated cyclopropanes or functionalized alkenes, which are then elaborated to the final product. thieme-connect.comnih.gov

General Approaches to Cyclopropane Ring Formation in Derivatives

The formation of the cyclopropane ring is a cornerstone of the synthesis. Several robust methods have been developed for this purpose.

Cyclopropanation of alkenes using carbenes or carbenoids is one of the most direct methods for forming a cyclopropane ring. wikipedia.orglibretexts.org A carbene, a neutral species containing a divalent carbon atom, can add across a double bond in a concerted reaction, preserving the stereochemistry of the alkene. libretexts.org

Key methods include:

Simmons-Smith Reaction: This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com It is a reliable method for cyclopropanating various alkenes, including those with sensitive functional groups. masterorganicchemistry.com

Diazomethane (B1218177): The decomposition of diazomethane (CH₂N₂), often photochemically or thermally, generates the simplest carbene, methylene (B1212753) (CH₂). wikipedia.orgmasterorganicchemistry.com While effective, the high reactivity and explosive nature of diazomethane require careful handling. masterorganicchemistry.com

Dihalo- and Donor-Acceptor Carbenes: Dichlorocarbene (:CCl₂), generated in situ from chloroform (B151607) and a strong base, can react with alkenes to form dichlorocyclopropanes. libretexts.org Donor-acceptor carbenes, often derived from diazoesters, are used in metal-catalyzed reactions (e.g., with Rh or Cu catalysts) to achieve high levels of stereoselectivity. nih.govorganic-chemistry.org

| Reaction Name | Reagents | Description |

| Simmons-Smith Reaction | CH₂I₂ + Zn(Cu) | Forms a zinc carbenoid that adds to alkenes. wikipedia.org |

| Diazomethane Cyclopropanation | CH₂N₂ + hν or Δ | Generates free carbene for addition to alkenes. wikipedia.org |

| Corey-Chaykovsky Reaction | Sulfur ylides | Effective for cyclopropanating electron-poor olefins. wikipedia.orgnih.gov |

| Catalytic Cyclopropanation | Ethyl diazoacetate + Rh₂(OAc)₄ | Metal-catalyzed carbene transfer to an alkene. nih.gov |

An alternative to cycloaddition is the formation of the cyclopropane ring via an intramolecular nucleophilic substitution. wikipedia.org This strategy typically involves a 1,3-disubstituted propane (B168953) derivative where one end contains a good leaving group and the other can form a carbanion. wikipedia.orgthieme-connect.com

Common strategies include:

Wurtz-type Coupling: The first synthesis of cyclopropane itself involved the intramolecular cyclization of 1,3-dibromopropane (B121459) using sodium or zinc. wikipedia.org

Base-induced Cyclization: A molecule containing an acidic proton (e.g., adjacent to a nitrile or ester) and a leaving group in the γ-position can be cyclized with a strong base. The base deprotonates the α-carbon, and the resulting carbanion displaces the leaving group in a 3-exo-trig cyclization. wikipedia.orgthieme-connect.com This approach is particularly relevant for synthesizing substituted cyclopropanes. thieme-connect.com

Michael-Initiated Ring Closure (MIRC): This powerful cascade reaction involves the Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org This method allows for the construction of highly functionalized cyclopropanes with good stereocontrol. rsc.org

Controlling the stereochemistry of substituents on the cyclopropane ring is crucial. Stereoselective functionalization can be achieved either during the ring formation or by modifying a pre-existing cyclopropane.

During Ring Formation: The use of chiral catalysts in carbene transfer reactions is a well-established method for enantioselective cyclopropanation. nih.govrochester.eduharvard.edu Chiral auxiliaries attached to the alkene substrate can also direct the approach of the carbene. harvard.edu

Post-Cyclopropanation Modification: Stereocontrolled reactions can be performed on an existing cyclopropane ring. For example, the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with i-PrMgCl generates a magnesium carbenoid that reacts with various electrophiles with high retention of configuration, allowing for diastereoselective synthesis. acs.orgnih.gov This demonstrates how a pre-formed cyclopropane can be functionalized in a stereocontrolled manner. acs.orgnih.gov

Synthesis of this compound and its Analogues

Direct synthesis routes to this compound are not widely documented, but plausible pathways can be constructed based on the synthesis of close analogues.

A practical synthesis of the racemic analogue, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, has been developed and provides a template for accessing the target molecule. researchgate.net This route involves an iodocarbocyclization of dimethyl 2-allylmalonate, followed by azidation, saponification, and reduction. researchgate.net

A potential route adapted for this compound could proceed as follows:

Starting Material: A suitable starting material would be an allylic compound bearing a nitrile group, such as 2-allylmalononitrile or a related derivative.

Cyclopropane Formation: An intramolecular ring-closure approach could be employed. For example, the reaction of γ-bromo-α-cyanobutyronitrile with a non-nucleophilic base would generate the cyclopropane ring. Alternatively, a cyclopropanation reaction on acrylonitrile (B1666552) using a carbene source that carries a protected amino group precursor would be a viable, though more complex, route.

Introduction of the Aminomethyl Group: A key intermediate would likely be a cyclopropane ring bearing both a nitrile and a group that can be converted to an aminomethyl moiety. For instance, a hydroxymethyl or halomethyl group on the cyclopropane ring could serve as a precursor.

From a Halide: A 2-(bromomethyl)cyclopropane-1-carbonitrile (B13223118) intermediate could undergo nucleophilic substitution with sodium azide, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to yield the final amine.

From an Alcohol: A 2-(hydroxymethyl)cyclopropane-1-carbonitrile intermediate could be converted to a mesylate or tosylate, followed by the same azide substitution and reduction sequence.

Synthesis via Functional Group Interconversions

The modification of existing functional groups on a pre-formed cyclopropane ring is a cornerstone of creating diverse derivatives of this compound. This approach allows for late-stage diversification of the molecular scaffold.

Nitrile Group Transformations for Derivative Synthesis

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, serving as a linchpin for derivative synthesis. Common transformations include hydrolysis, reduction, and cycloaddition reactions.

The reduction of the nitrile moiety offers a direct route to primary amines. Reagents like Lithium aluminum hydride (LiAlH₄) are effective for converting nitriles to primary amines, which would yield a diamine cyclopropane derivative from the parent compound. researchgate.net Another significant transformation is the hydrolysis of the nitrile to a carboxylic acid or an amide. This can be achieved under acidic or basic conditions. For instance, hydrolysis can first convert the nitrile to an amide (-CONH₂), which can then be further hydrolyzed to a carboxylic acid. researchgate.net

The nitrile group can also participate in cycloaddition reactions, allowing for the construction of heterocyclic rings fused to the cyclopropane core. These transformations are crucial for expanding the chemical space accessible from the this compound scaffold. The reactivity of the nitrile group makes it a key component for post-synthesis modifications. researchgate.net

Table 1: Selected Nitrile Group Transformations and Applicable Reagents

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, H₂/Catalyst |

| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺, heat; or OH⁻, heat |

| Hydrolysis | Amide (-CONH₂) | H₂O₂, base; or controlled acid hydrolysis |

Introduction and Manipulation of the Aminomethyl Moiety

The aminomethyl group is a key pharmacophoric element, and its introduction and manipulation are critical for tuning the biological activity of the final compounds. A primary method for introducing this group is through the reduction of the nitrile. This conversion is a fundamental strategy in the synthesis of the parent compound itself and its derivatives where a primary amine is desired. researchgate.net

Beyond its initial introduction, the aminomethyl group can be further functionalized. Standard amine chemistry, such as acylation, alkylation, and sulfonylation, can be employed to generate a wide array of derivatives. For example, the amine can be converted into various amides or sulfonamides, which are common functionalities in bioactive molecules. nih.gov The benzophenone (B1666685) imine group has been utilized as a protecting and stabilizing group for the amine in donor-acceptor cyclopropanes, which can be subsequently removed to reveal the primary amine. nih.gov This strategy allows for complex manipulations on other parts of the molecule without affecting the amine.

Preparation of Derivative Libraries and Scaffold Modifications

The this compound scaffold is an attractive starting point for the generation of chemical libraries for high-throughput screening. The dual functionality of the nitrile and aminomethyl groups allows for a combinatorial approach to derivatization.

The preparation of derivative libraries often involves parallel synthesis techniques where the core scaffold is reacted with a diverse set of building blocks. For instance, the aminomethyl group can be acylated with a library of carboxylic acids to produce a corresponding library of amides. Similarly, the nitrile group can be transformed, as discussed previously, to create another dimension of diversity.

Research has shown that cyclopropane succinimidyl esters can serve as versatile chiral building blocks for the synthesis of a wide range of cyclopropyl (B3062369) carboxamides by reacting them with various amines. organic-chemistry.org This two-step process, involving the initial synthesis of an activated ester followed by amidation, is highly amenable to library synthesis and allows for the retention of stereochemical integrity. organic-chemistry.org The development of robust synthetic routes that tolerate a wide range of functional groups is essential for these efforts. nih.gov

Stereoselective Synthesis of this compound and its Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.

Asymmetric Synthesis Techniques for Chiral Cyclopropanes

The asymmetric synthesis of chiral cyclopropanes can be achieved through several strategic approaches. One common method involves the use of chiral catalysts. Transition metal complexes, particularly those of rhodium and cobalt, have proven to be highly effective in catalyzing asymmetric cyclopropanation reactions. For example, cobalt(II) complexes with specific porphyrin-based ligands have been used for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate, yielding chiral cyclopropane esters with high diastereo- and enantioselectivity. organic-chemistry.org

Another powerful technique is phase transfer catalysis. The asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer conditions has been significantly improved through detailed mechanistic investigation, leading to the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives in high enantiomeric excess (≥99% ee). nih.gov Chiral auxiliaries also represent a classic and effective strategy. A three-step sequence involving an aldol (B89426) reaction, cyclopropanation, and a retro-aldol reaction has been employed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org

Table 2: Overview of Asymmetric Cyclopropanation Strategies

| Strategy | Catalyst/Auxiliary Type | Key Features |

|---|---|---|

| Catalytic Asymmetric Cyclopropanation | Chiral Rhodium(II) or Cobalt(II) Catalysts | High diastereo- and enantioselectivity for a broad range of olefins. organic-chemistry.org |

| Phase Transfer Catalysis | Chiral Quaternary Ammonium Salts | Robust, scalable, and can achieve very high enantiomeric excess. nih.gov |

Diastereoselective Control in Cyclopropane Construction

Controlling the relative stereochemistry of the substituents on the cyclopropane ring is a critical challenge in the synthesis of this compound. The cis/trans relationship between the aminomethyl and nitrile groups significantly impacts the molecule's three-dimensional shape and, consequently, its biological properties.

Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide has been shown to produce 1-aryl-2-amino-cyclopropane carboxylates with exceptional trans-selectivity (>98:2 diastereomeric ratio). organic-chemistry.org The choice of catalyst and substituents on the reactants can influence the diastereomeric outcome. For instance, electron-withdrawing groups on the aryl ring of the diazoacetate can enhance yields in these rhodium-catalyzed reactions. organic-chemistry.org

In other systems, such as the cyclopropanation of dehydroamino acids with diazo compounds, the reaction conditions can be tuned to favor one diastereomer over another. Thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion tends to yield derivatives with good E-selectivity, while conducting the reaction in the presence of meso-tetraphenylporphyrin iron chloride can predominantly produce the Z-isomers. nih.govmonash.edu The development of catalytic systems that provide access to either diastereomer from the same set of starting materials is a significant goal in synthetic methodology.

Chiral Auxiliaries and Catalysis in Stereocontrol

Achieving stereocontrol in the synthesis of substituted cyclopropanes is paramount, and this is often accomplished through the use of chiral auxiliaries or asymmetric catalysis. These methods are essential for producing enantiomerically enriched cyclopropane derivatives.

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov For instance, a temporary stereocenter can be introduced via an aldol reaction with a chiral auxiliary. Subsequent directed cyclopropanation, guided by the stereocenter of the auxiliary, allows for high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiopure cyclopropane product. rsc.orgrsc.org While not directly applied to this compound in the literature reviewed, this "temporary stereocentre" approach, involving an aldol condensation, cyclopropanation, and retro-aldol sequence, presents a viable strategy for its asymmetric synthesis. rsc.org

Asymmetric Catalysis: Chiral catalysts offer a more atom-economical approach to enantioselective synthesis. nih.gov Various transition-metal catalysts have been developed for asymmetric cyclopropanation.

Rhodium Catalysts: Chiral rhodium(II) carboxylate complexes, such as those derived from N-(arylsulfonyl)prolinates, are highly effective for the asymmetric cyclopropanation of olefins with diazo compounds. acs.orgnsf.gov The structure of the carbenoid and the choice of ligand are critical for achieving high enantioselectivity. acs.org For example, catalysts like Rh₂(S-TPPTTL)₄ have shown high enantioselectivity (90-98% ee) in the cyclopropanation of vinyl pyridines with aryldiazoacetates. nsf.gov The synthesis of nitrile-substituted cyclopropanes has been achieved with high stereoselectivity using engineered myoglobin (B1173299) catalysts, which mediate carbene transfer from diazoacetonitrile. rochester.edu

Copper Catalysts: Copper complexes with chiral ligands, such as bis(oxazoline) (Box) and Salen-type ligands, are also widely used for asymmetric cyclopropanation reactions. nih.govrsc.org These catalysts are particularly useful in reactions involving diazo compounds.

Iridium Catalysts: Iridium-based catalysts have emerged as powerful tools for the C-H borylation of cyclopropanes, which can then be further functionalized. nih.govorganic-chemistry.orgnih.gov The use of chiral ligands with iridium can, in principle, lead to enantioselective C-H functionalization, providing a pathway to chiral cyclopropane building blocks.

The table below summarizes key findings in catalytic asymmetric cyclopropanation relevant to the synthesis of functionalized cyclopropanes.

| Catalyst Type | Ligand/Auxiliary Example | Key Findings | Reference |

| Rhodium(II) | N-(4-dodecylphenyl)sulfonyl]-(L)-prolinato | High diastereo- and enantioselectivity in cyclopropanation with vinyldiazomethanes. | acs.org |

| Rhodium(II) | Rh₂(R-p-Ph-TPCP)₄ | Effective for cyclopropanation of styrenes with high enantioselectivity (83% to >99% ee). | nsf.gov |

| Rhodium(III) | Chiral-at-metal complex | Catalyzes enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters. | organic-chemistry.org |

| Copper(I) | Chiral bis(oxazoline) | Used in asymmetric cyclopropanation with diazo compounds. | unl.pt |

| Myoglobin | Engineered Heme Cofactor | Highly stereoselective synthesis of nitrile-substituted cyclopropanes from diazoacetonitrile. | rochester.edu |

| Chiral Auxiliary | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Temporary stereocentre approach via aldol/cyclopropanation/retro-aldol sequence. | rsc.org |

Regioselective Synthesis of Substituted Cyclopropanes

Regioselectivity, the control of where substituents are placed on the cyclopropane ring, is another critical aspect of synthesis. The regiochemical outcome of a cyclopropanation reaction is often influenced by the electronic and steric properties of the substituents on both the alkene and the carbene precursor.

One-pot methodologies can provide excellent stereo- and regioselectivity. For example, the reaction of 3-phenylthio-2-(phenylthiomethyl)propanal with organolithium reagents and carbonyl compounds yields polyfunctionalized cyclopropanes in a highly selective manner. rsc.org Transition metal-catalyzed reactions, particularly those involving diazo compounds, are powerful for constructing highly functionalized cyclopropanes. rsc.orgresearchgate.net The choice of catalyst and diazo reagent can dictate the regioselectivity of the addition. For instance, rhodium-catalyzed reactions of α-substituted allyl sulfones with diazo reagents can produce highly functionalized cyclopropanes with good to high diastereoselectivity. researchgate.net

The synthesis of cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups has been achieved via copper(I)-catalyzed reactions of a fluorinated diazo reagent with alkenes, demonstrating control over the placement of multiple functional groups. nih.gov Such strategies could be adapted for the regioselective synthesis of this compound by choosing appropriate alkene and carbene precursors.

Emerging Synthetic Approaches

Recent advances in synthetic methodology offer new and potentially more efficient routes to complex cyclopropane derivatives. These emerging approaches often leverage unique reactivity patterns to construct the strained three-membered ring.

Electrochemical Synthesis and Rearrangement Reactions for Related Compounds

Electrosynthesis is gaining traction as a sustainable and powerful tool in organic chemistry. rsc.org An electro-induced Hofmann rearrangement has been successfully applied to convert cyclopropyl amides into cyclopropylamines in yields ranging from 23% to 94%. thieme-connect.comresearchgate.net This method avoids the need for stoichiometric chemical oxidants. The process typically occurs in an undivided cell under galvanostatic conditions. This approach is complementary to existing methods and provides a practical route to cyclopropylamines from their corresponding amides. thieme-connect.com

Furthermore, electrochemical methods can be used for the C-C bond cleavage and subsequent 1,3-difunctionalization of arylcyclopropanes, showcasing the utility of electrochemistry in modifying the cyclopropane core. nih.gov Photochemical reactions catalyzed by copper(I) chloride can convert electron-deficient olefins and dichloromethane (B109758) into 1,3-dichloro compounds, which can then be electrochemically reduced to form cyclopropane derivatives. rsc.org While direct electrochemical synthesis of this compound has not been reported, these related methodologies suggest that an electrochemical approach, perhaps involving a rearrangement or a reductive cyclization, could be a viable future strategy.

N-Ylide Mediated Cyclopropanation Strategies

Ylide-mediated reactions represent a classic and effective method for cyclopropane synthesis. Stabilized sulfur ylides are known to react with α,β-unsaturated aldehydes and ketones to form cyclopropanes. princeton.edu This chemoselectivity can be harnessed in an organocatalytic fashion. Chiral amine catalysts can activate α,β-unsaturated aldehydes towards nucleophilic attack by the ylide through the formation of a chiral iminium ion. This "directed electrostatic activation" has been shown to produce enantioenriched cyclopropanes. princeton.edu

Rhodium catalysts are also highly effective in mediating cyclopropanation reactions involving ylides or carbenes derived from diazo compounds. nih.govnih.gov Specifically, rhodium(II) azavinyl carbenes, generated from N-sulfonyl 1,2,3-triazoles, react with olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov These azavinyl carbenes can be considered synthetic equivalents of formyl carbenes, and the resulting products can be converted to cyclopropane carboxaldehydes or N-sulfonyl homo-amino cyclopropanes. nih.gov This approach is particularly promising for synthesizing aminomethylcyclopropane derivatives.

The table below details results from N-ylide and related carbene-mediated cyclopropanations.

| Catalyst/Mediator | Ylide/Carbene Precursor | Substrate | Key Findings | Reference |

| Chiral Amine (Dihydroindole-based) | Dimethylphenylacyl sulfonium (B1226848) ylide | α,β-Unsaturated Aldehydes | Iminium-mediated pathway enables enantioselective cyclopropanation. | princeton.edu |

| Rh₂(S-NTTL)₄ | N-sulfonyl 1,2,3-triazoles | Styrene | Excellent enantioselectivity (96% ee) and yield (95%) for cyclopropanation via azavinyl carbenes. | nih.gov |

| Rh₂(S-TCPTAD)₄ | Substituted aryldiazoacetates | Electron-deficient alkenes | Highly stereoselective cyclopropanations with up to 98% ee. | nih.gov |

Borylated (Aminomethyl)cyclopropane Synthesis

The introduction of a boron functional group onto the cyclopropane ring provides a versatile handle for further synthetic transformations, such as cross-coupling, oxidation, and amination reactions. acs.orgorganic-chemistry.orgtymcdonald.com A highly diastereoselective synthesis of borylated (aminomethyl)cyclopropanes has been developed using the reaction of lithiated 1,1-diborylalkanes with α-halo or α-tosyl aziridines. tymcdonald.comnih.govscholaris.ca This method allows for the controlled formation of up to three stereocenters in a single step. The resulting borylated (aminomethyl)cyclopropanes can be derivatized; for example, oxidation can yield the corresponding cyclopropanol, and Zweifel olefination can produce a vinylated product. tymcdonald.com

Another important strategy is the iridium-catalyzed C-H borylation of cyclopropanes. acs.orgorganic-chemistry.orgnih.gov This reaction selectively functionalizes methylene C-H bonds of the cyclopropane ring. Using specific ligands, such as 2,9-dimethylphenanthroline, high diastereoselectivity can be achieved. acs.orgorganic-chemistry.org The resulting cyclopropylboronate esters are versatile intermediates that can be converted into cyclopropylamines. organic-chemistry.orgnih.gov A stereodivergent synthesis of 2-arylcyclopropylamines has been developed through a sequence of iridium-catalyzed C-H borylation and palladium-catalyzed Suzuki-Miyaura coupling. nih.gov

These borylation strategies represent a powerful and flexible approach to synthesizing substituted (aminomethyl)cyclopropanes, which could be adapted to incorporate a nitrile group to access the target compound.

Reactivity and Reaction Mechanisms

Reactivity Profile of the Cyclopropane-1-carbonitrile Framework

The cyclopropane (B1198618) ring is not a passive scaffold but an active participant in chemical reactions, a characteristic that is further modulated by its attached functional groups.

The cyclopropane ring is the smallest and most strained of the cycloalkanes. nih.govacs.org This high reactivity stems from a combination of angle strain and torsional strain. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons. nih.govresearchgate.net This severe angle strain results in poor overlap of the hybrid orbitals, creating weaker, more reactive "bent" bonds. acs.org The total ring strain is estimated to be around 27-28 kcal/mol, which substantially weakens the C-C bonds compared to those in acyclic or larger cyclic alkanes. nih.govresearchgate.net

Furthermore, the planar geometry of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, introducing torsional strain. researchgate.net This accumulated strain makes the cyclopropane ring behave somewhat like a C-C double bond, readily participating in addition reactions that lead to ring-opening to relieve the strain. unl.ptyoutube.com This inherent instability is a driving force for its chemical transformations. acs.orgresearchgate.net

The nitrile (cyano) and aminomethyl groups are not merely passive substituents; they actively direct the reactivity of the 2-(Aminomethyl)cyclopropane-1-carbonitrile molecule.

The nitrile group is strongly electron-withdrawing, which has several consequences. It can activate the cyclopropane ring towards nucleophilic attack, a mode of reactivity not typically seen in simple alkanes but possible for cyclopropanes bearing such activating groups. youtube.com The presence of the nitrile makes the cyclopropane ring electron-deficient, facilitating attack by nucleophiles. youtube.com Nitrile-substituted cyclopropanes are considered valuable and versatile templates for creating functionalized derivatives due to this property. nih.govrsc.org The nitrile group itself can undergo various transformations; for instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cyclization reactions to form heterocyclic systems. nih.govrsc.org

The aminomethyl group introduces a basic, nucleophilic center into the molecule. The primary amine can be readily protonated and can react with a wide variety of electrophiles. This allows for numerous derivatization strategies, such as acylation to form amides, alkylation, and reaction with carbonyl compounds to form imines. The presence of the amino group is crucial in the synthesis of many biologically active cyclopropane derivatives, including peptidomimetics and potential antidepressants. nih.govnih.gov The interplay between the electron-withdrawing nitrile and the nucleophilic amino group defines the molecule's capacity for diverse chemical modifications.

Advanced Reaction Pathways and Transformation Studies

The unique structural and electronic features of this compound allow for a range of advanced chemical transformations, from additions that preserve the ring to those that strategically cleave it.

The strained C-C bonds of the cyclopropane ring can be cleaved by various reagents in reactions that are analogous to additions to alkenes. unl.ptnih.gov These reactions typically involve the opening of the three-membered ring and the addition of atoms or groups to the 1- and 3-positions of the resulting propane (B168953) chain. youtube.comyoutube.com

Electrophilic additions are a common class of reactions for cyclopropanes. unl.pt Reagents like hydrogen halides (HBr), sulfuric acid with water, and halogens (Br₂, Cl₂) can add across a C-C bond, leading to a ring-opened product. youtube.comyoutube.com For substituted cyclopropanes, these additions often follow Markovnikov's rule, where the electrophile adds to the carbon atom that bears more hydrogen substituents. unl.pt

Nucleophilic addition to the cyclopropane ring is also possible, particularly when the ring is activated by an electron-withdrawing group like a nitrile. youtube.com This allows for reactions with nucleophiles that would not occur with unsubstituted cyclopropanes, expanding the synthetic utility of the framework. youtube.com

Beyond reactions that consume the ring, a key aspect of the chemistry of this compound involves transformations of its functional groups and substitution on the ring itself, while preserving the cyclic core. These derivatizations are critical for synthesizing analogs with specific properties.

The aminomethyl and nitrile groups serve as primary handles for modification. The amine can be acylated to form various amides, a common strategy in medicinal chemistry. For example, related 2-arylcyclopropane-1-carboxamides have been synthesized as potential antimicrobial agents. mdpi.com Similarly, the synthesis of midalcipran, an antidepressant, involves the derivatization of a related 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid into a diethylamide. nih.gov The amine can also serve as a nucleophile in aza-Michael reactions to create peptidomimetic structures. nih.gov

The nitrile group can also be transformed. In one study, a dinitrile-substituted cyclopropane was converted into a 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold, demonstrating a sophisticated derivatization involving cyclization. nih.govrsc.org Furthermore, Ni-catalyzed C(sp³)–O arylation has been used to synthesize arylcyclopropanes, showcasing a method for direct C-C bond formation on the ring. acs.org

Table 1: Examples of Derivatization Reactions on Cyclopropane Scaffolds

| Reaction Type | Substrate Type | Reagents/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Amide Formation | 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid | Diethylamine, coupling agents | 1-Phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane | nih.gov |

| Aza-Michael Addition | Alkylidenecyclopropane | α-amino acid | Peptidomimetic β-amino acid derivative | nih.gov |

| Heterocycle Formation | Dinitrile-substituted cyclopropane | Hydrolysis/cyclization | 2,4-Dioxo-3-azabicyclo[3.1.0]hexane | nih.govrsc.org |

| C-C Bond Formation | Activated Cyclopropanol | Arylating agent, Ni-catalyst | Arylcyclopropane | acs.org |

| N-Substituted Amide Synthesis | 2-Arylcyclopropane-1-carboxylic acid | Various amines, coupling agents | N-substituted-2-arylcyclopropane-1-carboxamides | mdpi.com |

While ring-opening can be a useful synthetic strategy, it is often a competing pathway that must be suppressed when the goal is to synthesize a derivative that retains the cyclopropane motif. Understanding the conditions that favor ring-opening is crucial for synthetic design. The high strain energy (approx. 27 kcal/mol) of the cyclopropane ring makes it susceptible to cleavage under various conditions, including polar and radical pathways. acs.orgmasterorganicchemistry.com

Acid-catalyzed ring-opening is a common side reaction. Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that is readily attacked by nucleophiles, resulting in a linear product. youtube.com The presence of donor-acceptor substituents can facilitate this process, typically leading to cleavage of the bond between the substituted carbons. researchgate.net For example, the reaction of some cyclopropane carboxylates with nitrosyl chloride (NOCl) leads to isoxazoline (B3343090) derivatives via regioselective ring-opening. researchgate.net

Radical reactions can also initiate ring cleavage. The cyclopropane ring can act as a reporter for reaction mechanisms; under polar (2e⁻) conditions, ring-opening is often observed, whereas under radical (1e⁻) conditions, the ring may be preserved. acs.org In some cases, a tandem process can occur where a cyclopropane is formed and subsequently cleaved under the reaction conditions, for instance, through a Brook rearrangement followed by anion-induced ring fission. nih.gov Careful selection of reagents, catalysts, and reaction conditions is therefore essential to navigate the fine line between desired derivatization and undesired ring-opening.

Table 2: Conditions Leading to Cyclopropane Ring-Opening

| Triggering Condition | Reagent/Catalyst | Substrate Type | Outcome | Ref. |

|---|---|---|---|---|

| Electrophilic Attack | Hydrogen Halide (e.g., HBr) | Cyclopropane | Ring-opened halopropane | youtube.com |

| Nitrosation | Nitrosyl Chloride (NOCl) | 2,2-Dialkoxycyclopropane-1-carboxylate | Isoxazoline/Isoxazole derivatives | researchgate.net |

| Base-Induced Rearrangement | Base (e.g., LDA) | δ-Silyl-γ,δ-epoxypentanenitrile | Anion-induced cleavage post-cyclization | nih.gov |

| Polar (2e⁻) Pathway | Ni-catalysis (under certain conditions) | Activated Cyclopropanol | Ring-opened product | acs.org |

Mechanistic Investigations of Synthetic Transformations

The precise spatial arrangement of the aminomethyl and nitrile groups on the cyclopropane ring is critical for the biological activity of molecules incorporating the this compound scaffold. Consequently, significant research has been directed towards understanding and controlling the stereochemical outcomes of synthetic routes.

Rhodium-catalyzed cyclopropanation reactions are a common method for accessing substituted cyclopropanes. In the synthesis of analogous 1-aryl-2-amino-cyclopropane carboxylates, the use of Rh₂(OAc)₄ as a catalyst for the decomposition of aryldiazoacetates in the presence of an olefin like N-vinylphthalimide has been shown to be highly trans-selective, yielding diastereomeric ratios greater than 98:2. organic-chemistry.org This high level of diastereoselectivity is a key feature of the reaction, providing a practical route to specific stereoisomers. organic-chemistry.org The choice of substituents on the aryl group of the diazoacetate can influence reaction yields, with electron-withdrawing groups generally favoring higher yields at room temperature. organic-chemistry.org

Another powerful strategy for achieving high stereoselectivity is through 1,3-dipolar cycloaddition reactions. For instance, the cyclopropanation of chiral cyclobutyl dehydro amino acids with diazomethane (B1218177) proceeds with high π-facial diastereoselectivity. doi.org This selectivity is governed by the steric hindrance imposed by substituents on the chiral auxiliary, which directs the incoming diazomethane to the less hindered face of the double bond. doi.org The resulting configuration of the cyclopropane ring is thus directly influenced by the pre-existing stereocenter in the starting material, a principle that can be applied to the design of syntheses for specific stereoisomers of this compound. doi.org

Furthermore, tandem catalytic asymmetric methods have been developed for the synthesis of aminocyclopropanes, affording products with three contiguous stereocenters in excellent diastereomeric ratios (>20:1) and high enantioselectivity. nih.gov These multi-step, one-pot procedures demonstrate a high degree of control over the formation of specific stereoisomers. nih.gov

Chemoenzymatic strategies have also emerged as a powerful tool for stereocontrol. Engineered variants of myoglobin (B1173299) have been shown to catalyze the cyclopropanation of olefins with diazoketones with exceptional diastereo- and enantioselectivity. nih.gov This biocatalytic approach offers a highly selective means of constructing the cyclopropane ring, yielding enantiopure building blocks that can be further elaborated. nih.gov

The following table summarizes the diastereoselectivity achieved in various cyclopropanation reactions relevant to the synthesis of this compound derivatives.

| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (d.r.) | Reference |

| Rhodium-catalyzed Cyclopropanation | Rh₂(OAc)₄ | Aryldiazoacetates and N-vinylphthalimide | >98:2 (trans) | organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Diazomethane | Chiral cyclobutyl dehydro amino acids | Single diastereomer | doi.org |

| Tandem Catalytic Asymmetric Synthesis | Amino alcohol-derived catalyst | β-amino alkenylzinc reagents and aldehydes | >20:1 | nih.gov |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Vinylarenes and diazoketones | High | nih.gov |

Understanding the transient species formed during a reaction is fundamental to elucidating its mechanism. In the context of synthesizing this compound derivatives, the characterization of reactive intermediates has been a key area of investigation, particularly in metal-catalyzed cyclopropanation reactions.

In cobalt(II)-based metalloradical cyclopropanation for the synthesis of cyclopropyl (B3062369) α-amino acids, a stepwise radical mechanism has been proposed and investigated. nih.gov Density Functional Theory (DFT) studies have been instrumental in modeling the reaction pathway, identifying key intermediates such as α-Co(III)-benzyl radicals and γ-Co(III)-aminoalkyl radicals. nih.gov The elucidation of this stepwise mechanism, as opposed to a concerted pathway, provides critical insights into how stereoselectivity is established. nih.gov

Experimental evidence for these proposed intermediates has been obtained through trapping experiments. For example, the key α-Co(III)-benzyl radical intermediate has been successfully trapped using thiol and TEMPO, and the resulting products have been experimentally characterized. nih.gov This provides tangible evidence for the existence of the radical species predicted by computational models. nih.gov

Similarly, in rhodium-catalyzed cyclopropanations, the reaction is believed to proceed through a rhodium-carbene intermediate. While often too reactive to be isolated, the behavior and selectivity of these reactions provide indirect evidence for their existence and structure. The high diastereoselectivity observed in these reactions is attributed to the steric and electronic properties of the carbene intermediate and its interaction with the incoming olefin.

The following table outlines the key reactive intermediates identified in relevant cyclopropanation reactions and the methods used for their characterization.

| Reaction Type | Proposed Intermediate | Method of Characterization | Reference |

| Cobalt(II)-catalyzed Radical Cyclopropanation | α-Co(III)-benzyl radical | DFT calculations, Trapping with thiol and TEMPO | nih.gov |

| Cobalt(II)-catalyzed Radical Cyclopropanation | γ-Co(III)-aminoalkyl radical | DFT calculations | nih.gov |

| Rhodium-catalyzed Cyclopropanation | Rhodium-carbene | Inferred from reaction outcomes and selectivity | organic-chemistry.org |

The ligands associated with a metal catalyst play a pivotal role in dictating the outcome of a reaction, influencing not only its rate but also its selectivity. In the synthesis of chiral cyclopropanes, ligand design is a cornerstone of achieving high levels of stereocontrol.

In the cobalt(II)-catalyzed radical cyclopropanation, the ligand environment around the cobalt center is crucial for both diastereoselectivity and enantioselectivity. nih.gov Specifically, porphyrin-based ligands, such as 3,5-DitBu-Xu(2'-Naph)Phyrin, have been shown to provide a chiral pocket that directs the approach of the reactants. nih.gov Noncovalent interactions, including multiple hydrogen bonds and π-stacking between the ligand and the substrates, are critical for achieving high selectivity. nih.gov Modifying the ligand by removing functionalities capable of hydrogen bonding leads to a significant decrease in both diastereoselectivity and enantioselectivity, underscoring the importance of these weak interactions in the catalytic cycle. nih.gov

Similarly, in rhodium-catalyzed asymmetric cyclopropanations, the use of chiral dirhodium catalysts, such as Rh₂(TBSP)₄, can induce enantioselectivity, albeit with moderate success in some cases (e.g., 55% ee). organic-chemistry.org The chiral ligands on the rhodium center create a chiral environment that differentiates between the two faces of the approaching olefin, leading to an excess of one enantiomer over the other. organic-chemistry.org

The concept of a "chiral pocket" is also central to biocatalysis. Engineered myoglobin variants act as highly effective catalysts for cyclopropanation, where the protein scaffold serves as the ligand. nih.gov By modifying amino acid residues in the active site, the size and shape of the binding pocket can be tailored to accommodate specific substrates and to control the stereochemical outcome of the reaction with remarkable precision. nih.gov This approach highlights the power of a well-defined chiral environment in controlling reaction mechanisms. nih.gov

The following table provides examples of how ligands are used to control the mechanism and selectivity of cyclopropanation reactions.

| Catalyst System | Ligand Type | Role of Ligand | Outcome | Reference |

| Cobalt(II) Complex | Porphyrin-based (e.g., 3,5-DitBu-Xu(2'-Naph)Phyrin) | Creates a chiral pocket; engages in H-bonding and π-stacking | High diastereoselectivity and enantioselectivity | nih.gov |

| Dirhodium Complex | Chiral Carboxylates (e.g., TBSP) | Creates a chiral environment around the metal center | Induces enantioselectivity | organic-chemistry.org |

| Engineered Myoglobin | Protein Scaffold | Forms a highly defined chiral active site | High diastereo- and enantioselectivity | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Assignment

Spectroscopy is fundamental to confirming the molecular structure, providing evidence for the presence of key functional groups and insights into the arrangement of atoms.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. unl.edu For 2-(Aminomethyl)cyclopropane-1-carbonitrile, ¹H, ¹³C, and ¹⁵N NMR spectra would provide unambiguous evidence of its constitution and stereochemistry.

The protons on a cyclopropane (B1198618) ring typically resonate at an unusually high field (upfield) compared to other alkanes, a phenomenon attributed to an aromatic-like ring current effect. researchgate.net For the parent cyclopropane molecule, the six equivalent protons appear as a singlet at approximately 0.22 ppm. researchgate.net In this compound, the substitution pattern breaks this symmetry, leading to more complex spectra. The protons of the cyclopropane ring, the aminomethyl group, and the carbon atoms would show distinct signals.

¹H NMR: The spectrum would feature complex multiplets for the cyclopropyl (B3062369) protons, typically in the upfield region, shifted by the electron-withdrawing nitrile group and the aminomethyl group. The protons of the aminomethyl (-CH₂NH₂) group would likely appear as a doublet. The relative stereochemistry (cis or trans) of the substituents would be determined by the coupling constants between the cyclopropyl protons.

¹³C NMR: The carbon atoms of the cyclopropane ring are also shielded and appear at a high field. The carbon atom attached to the nitrile group (C1) would be shifted downfield, as would the carbon of the aminomethyl group. The nitrile carbon itself has a characteristic chemical shift in the 115-125 ppm range.

¹⁵N NMR: While less common, ¹⁵N NMR could distinguish the two different nitrogen environments. The primary amine nitrogen would have a chemical shift typical for alkylamines, while the nitrile nitrogen would appear at a significantly different chemical shift.

Predicted NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Cyclopropane Ring Protons | ¹H | 0.5 - 2.0 | Complex multiplets due to diastereotopicity and spin-spin coupling. |

| Aminomethyl Protons (-CH₂N) | ¹H | 2.5 - 3.5 | Likely a doublet, coupled to the adjacent cyclopropyl proton. |

| Amine Protons (-NH₂) | ¹H | 1.0 - 3.0 | Broad singlet, position is concentration and solvent dependent. |

| Cyclopropane Ring Carbons | ¹³C | 10 - 30 | Upfield chemical shifts characteristic of cyclopropyl carbons. |

| Aminomethyl Carbon (-CH₂N) | ¹³C | 40 - 50 | Typical range for an alkyl carbon attached to a nitrogen. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₅H₈N₂). sigmaaldrich.com

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the substituents from the cyclopropane ring.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass/Charge Ratio) |

|---|---|---|

| [M]⁺ | C₅H₈N₂⁺ | 96 |

| [M - H]⁺ | C₅H₇N₂⁺ | 95 |

| [M - NH₂]⁺ | C₅H₆N⁺ | 80 |

| [M - CN]⁺ | C₄H₈N⁺ | 70 |

Infrared (IR) spectroscopy is an effective method for identifying the presence of specific functional groups within a molecule. libretexts.org The IR spectrum of this compound would display characteristic absorption bands for the nitrile and primary amine groups.

Nitrile (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2260-2220 cm⁻¹. libretexts.org

Primary Amine (R-NH₂): This group is identified by two key features. First, a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region corresponds to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.com Second, a broad N-H bending (scissoring) vibration appears around 1650-1580 cm⁻¹. wpmucdn.com

Cyclopropane C-H: The C-H stretching vibrations of the cyclopropane ring typically appear at a higher frequency (~3100-3000 cm⁻¹) than those of other alkanes. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium (two bands) |

| Cyclopropyl C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Alkyl C-H | C-H Stretch | 2960 - 2850 | Medium |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org It provides precise measurements of bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. nih.gov

For this compound, a single-crystal X-ray diffraction study would be invaluable. It can unambiguously establish the relative stereochemistry of the aminomethyl and carbonitrile groups, confirming whether they are on the same side (cis) or opposite sides (trans) of the cyclopropane ring. If the compound is resolved into its individual enantiomers, X-ray crystallography can also determine the absolute configuration. nih.gov The data would also reveal the precise bond lengths of the cyclopropane ring, which are often of interest due to ring strain. psu.edu

Chiral Separation and Enantiomeric Purity Determination Methods

The presence of two stereocenters in this compound means that it can exist as different stereoisomers (enantiomers and diastereomers). The separation and analysis of these isomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for both separating enantiomers and determining enantiomeric purity. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times.

Another approach involves derivatizing the amine with a chiral agent to form diastereomers. These diastereomeric derivatives can then be separated using standard, non-chiral chromatography techniques like HPLC or Gas Chromatography (GC). Once separated, the derivatizing agent can be removed to yield the pure enantiomers.

Advanced Chromatographic Techniques for Isomeric Fatty Acid Derivatives Analysis

While this compound is not a fatty acid derivative, the chromatographic techniques used to analyze complex isomeric mixtures, such as those found in cyclopropane fatty acids (CPFAs), are relevant. researchgate.net The separation of the cis/trans isomers of the title compound would require high-resolution chromatographic methods.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a powerful technique for separating isomers and providing mass data for identification. nih.gov For a polar and functionalized molecule like this compound, HPLC is particularly suitable. Different column chemistries and mobile phase compositions can be optimized to achieve separation of the cis and trans diastereomers.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it would likely require derivatization of the polar amine and potentially the nitrile group to increase volatility and improve chromatographic performance. This approach is commonly used for the analysis of complex mixtures of small molecules.

Computational and Theoretical Chemistry

Quantum Chemical Calculations on 2-(Aminomethyl)cyclopropane-1-carbonitrile and Derivatives

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly detailed information about the electronic structure and properties of a molecule. These calculations are typically performed using various levels of theory, such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. arxiv.orgnih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule. The process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. nih.gov

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This involves examining the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Key aspects of electronic structure analysis include the calculation of atomic charges, which can indicate the polarity of different parts of the molecule, and the analysis of the molecular orbitals.

Hypothetical Data Table for Optimized Geometry Parameters:

Since specific research data for this compound is unavailable, a hypothetical table of expected optimized geometry parameters is presented below for illustrative purposes. Actual values would need to be determined through specific DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C(cyclopropane) | C(cyclopropane) | - | - | ~1.51 |

| Bond Length (Å) | C(cyclopropane) | C(aminomethyl) | - | - | ~1.50 |

| Bond Length (Å) | C(cyclopropane) | C(nitrile) | - | - | ~1.47 |

| Bond Length (Å) | C(nitrile) | N(nitrile) | - | - | ~1.15 |

| Bond Angle (°) | C(cyclopropane) | C(cyclopropane) | C(cyclopropane) | - | ~60 |

| Dihedral Angle (°) | H | C(aminomethyl) | C(cyclopropane) | H | Varies (cis/trans) |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP map visually represents the electrostatic potential on the surface of the molecule. arxiv.org Regions of negative potential, typically colored red, indicate areas that are rich in electrons and are likely to be susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and indicate sites for nucleophilic attack. acs.orgsigmaaldrich.com

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons and high electronegativity. The nitrogen of the aminomethyl group would also exhibit a negative potential. Regions of positive potential would be expected around the hydrogen atoms of the aminomethyl group and the cyclopropane (B1198618) ring.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive. For this compound, the HOMO would likely be localized on the nitrogen atom of the amino group, while the LUMO might be associated with the antibonding π* orbital of the nitrile group.

Hypothetical Data Table for FMO Analysis:

This table illustrates the type of data that would be generated from an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | (Calculated Value) | Likely localized on the lone pair of the amino nitrogen. |

| LUMO | (Calculated Value) | Likely a π* orbital of the C≡N group. |

| HOMO-LUMO Gap | (Calculated Value) | Indicates chemical reactivity and kinetic stability. |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to investigate the detailed step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

A key aspect of modeling reaction mechanisms is the characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. nih.govkg.ac.rs Computationally, a transition state is located as a first-order saddle point on the potential energy surface.

For this compound, a relevant reaction to study would be the ring-opening of the strained cyclopropane ring, which can be initiated by various reagents or conditions. Computational methods can be used to determine the structure of the transition state for this process and to map out the entire reaction pathway, connecting reactants, transition states, intermediates, and products.

Once the reaction pathway has been determined, an energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, showing the relative energies of the reactants, transition states, and products. The height of the energy barrier from the reactants to the transition state, known as the activation energy, is a critical factor in determining the rate of the reaction.

Conformational Analysis using Computational Methods

The conformational landscape of substituted cyclopropanes, including this compound, is a subject of significant interest in computational chemistry. The rigid cyclopropane ring imposes substantial constraints on the geometry of the molecule, leading to unique conformational preferences. While specific computational studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogs, such as aminomethyl cyclopropane.

Computational investigations into aminomethyl cyclopropane have utilized ab initio and Density Functional Theory (DFT) methods to determine the relative stabilities of its conformers. These studies typically focus on the rotational isomerism around the bond connecting the aminomethyl group to the cyclopropane ring. The two primary conformers are the cis and gauche forms. In the cis conformer, the amino group is oriented towards the cyclopropane ring, while in the gauche conformer, it is rotated away.

A notable study on aminomethyl cyclopropane employed various levels of theory to predict the energy difference between these conformers. The results from these calculations are often compared with experimental data, such as that obtained from temperature-dependent FT-IR spectra of the compound in rare gas solutions. For instance, molecular mechanics calculations have been used in conjunction with electron diffraction experiments to determine the predominant conformer in related monosubstituted methylcyclopropanes. acs.org

In the case of aminomethyl cyclopropane, computational methods have been crucial in elucidating the subtle energy differences between the cis and gauche forms. acs.org It has been observed in similar systems, like cyanomethyl cyclopropane, that the gauche conformer is slightly more stable than the cis conformer, with a predicted energy difference of approximately 54 ± 4 cm⁻¹ (0.65 ± 0.05 kJ/mol). acs.org However, for other substituted methylcyclopropanes, such as the ethynylmethyl derivative, the cis conformer was found to be more stable. acs.org These findings highlight the sensitivity of conformational preference to the nature of the substituent. The introduction of the nitrile group in this compound is expected to further influence these energy differences due to steric and electronic effects.

Below is a table summarizing the predicted and experimental energy differences for conformers of various monosubstituted cyclopropanes, which provides a comparative basis for understanding the conformational behavior of this compound.

| Compound | Method | More Stable Conformer | Energy Difference (ΔH) |

| Aminomethyl cyclopropane | Ab initio / FT-IR | - | Data not specified in provided search results |

| Cyanomethyl cyclopropane | Variable Temp. IR (Xenon) | gauche | 54 ± 4 cm⁻¹ (0.65 ± 0.05 kJ/mol) acs.org |

| Ethynylmethyl cyclopropane | Ab initio MP2/6-311+G(2d,2p) | cis | 174 cm⁻¹ (2.08 kJ/mol) acs.org |

| Chloromethyl cyclopropane | Vibrational/ΔH Studies | gauche | - |

| Bromomethyl cyclopropane | Vibrational/ΔH Studies | gauche | - |

| Fluoromethyl cyclopropane | Molecular Mechanics | cis | 189 cm⁻¹ acs.org |

| Fluoromethyl cyclopropane | Ab initio | gauche | 70 cm⁻¹ acs.org |

This table presents data from computational and experimental studies on related monosubstituted cyclopropanes to infer potential conformational behavior of this compound. Specific data for the target compound was not available in the search results.

Solvent Effects in Theoretical Predictions and Spectroscopic Correlations

The influence of solvents on the properties of molecules is a critical aspect of computational and theoretical chemistry. For a molecule like this compound, which possesses both a polar nitrile group and a basic amino group, solvent effects are expected to be significant. Theoretical predictions of molecular properties, such as conformational energies and spectroscopic parameters, must account for the surrounding solvent environment to achieve accuracy and correlation with experimental data.

The nitrile (-C≡N) group, in particular, has a vibrational frequency that is highly sensitive to its local environment, making it an excellent probe for solvent effects. researchgate.net Computational studies often employ continuum solvent models or explicit solvent molecules in molecular dynamics simulations to model these interactions. cas.cznih.govresearchgate.net These models help in understanding how solvent polarity and hydrogen bonding capabilities affect the electronic structure and, consequently, the spectroscopic signature of the nitrile group.

A Raman spectroscopic study on various nitrile-containing compounds demonstrated that the -C≡N stretching frequency shifts depending on the solvent. researchgate.net For instance, the frequency can vary significantly between non-polar and polar, protic solvents. These experimental observations can be correlated with theoretical calculations, often using DFT, to provide a deeper understanding of the solute-solvent interactions at a molecular level. researchgate.net

The following table summarizes the observed Raman shifts for the nitrile group in different chemical environments, which can be used to anticipate the behavior of the nitrile group in this compound in various solvents.

| Compound/Environment | Nitrile Raman Shift (cm⁻¹) |

| Acetonitrile | ~2250 |

| Nitrile Gloves (solid state) | ~2240 |

| Cyanocinnamic Acid (solid) | ~2226 |

| Cyanocinnamic Acid (neutral pH, D₂O) | ~2236 (shoulder at 2226) |

| m-MBN | 2238 |

| o-MBN | 2234 |

| p-MBN | 2230 |

This table is based on data for various nitrile-containing compounds and is intended to illustrate the sensitivity of the nitrile vibrational frequency to the chemical environment, which is relevant for studying this compound. researchgate.net

For this compound, theoretical predictions of its NMR spectra would also need to incorporate solvent effects. cas.cznih.govresearchgate.net The chemical shifts of protons and carbons near the polar aminomethyl and nitrile groups are particularly susceptible to changes in the solvent environment. Combined cluster/continuum models, where the first solvation shell is treated explicitly and the bulk solvent as a continuum, have been shown to provide reasonable accuracy for predicting NMR parameters. cas.cznih.govresearchgate.net

Applications in Advanced Organic Synthesis

2-(Aminomethyl)cyclopropane-1-carbonitrile as a Key Synthetic Building Block

This compound serves as a foundational building block, providing a rigid scaffold upon which more elaborate molecules can be assembled. The cyclopropane (B1198618) unit itself is not merely a spacer but an active participant in directing molecular conformation and influencing reactivity. The presence of two reactive handles—the aminomethyl and the carbonitrile groups—allows for sequential or orthogonal chemical transformations.

The structural rigidity and defined stereochemistry of the cyclopropane ring are highly sought-after features in synthesis. unl.pt This ring system serves as a key intermediate for many useful organic syntheses because of its unique combination of reactivity and structural properties. researchgate.net The aminonitrile functionality provides divergent synthetic pathways; for instance, the amine can be acylated, alkylated, or used in condensation reactions, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents. This versatility allows for the construction of multifunctional cyclopropanes. sigmaaldrich.com A notable example of using cyclopropane scaffolds in complex synthesis is in the development of novel pyrethroids, where the cyclopropane ring is a core structural feature. nih.gov The ability to build out from the stable cyclopropane core in multiple directions makes this compound an excellent starting point for diversity-oriented synthesis. thermofisher.com

The cyclopropane ring imparts a high degree of conformational rigidity, a property that is invaluable in medicinal chemistry for designing molecules that fit precisely into biological targets. unl.pt By incorporating this scaffold, chemists can create analogues of known bioactive compounds with constrained topologies, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. For example, derivatives such as 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acids have been synthesized and evaluated as potential antidepressants, with some showing more activity than established drugs like imipramine. nih.gov This approach relies on converting the nitrile group to a carboxylic acid to produce the final bioactive structure. nih.gov Similarly, substituted 1-phenylcyclopropane carboxamide derivatives, synthesized from related cyclopropane precursors, have shown a range of pharmacological activities. nih.gov The use of such rigid building blocks is a key strategy in creating novel therapeutic agents. researchgate.net

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound and related aminonitriles has spurred the development of new synthetic methods. Research has demonstrated versatile strategies for preparing multifunctional cyclopropanes using 1-amino-1-cyclopropane-carbonitriles as key intermediates. sigmaaldrich.com Furthermore, continuous flow technologies have been successfully applied to the synthesis of 1,1-cyclopropane aminoketones, showcasing a modern approach that offers good yields and high productivity. Methodologies involving the tandem cyclization of epoxy nitriles followed by rearrangement and ring-cleavage of the resulting cyclopropane nitrile highlight the sophisticated chemical transformations that this structural motif can undergo. These advancements expand the toolkit available to synthetic chemists for accessing complex molecular architectures.

Potential in Materials Science and Polymer Chemistry

While extensively explored in organic synthesis, the application of this compound in materials science is an emerging area of interest. sigmaaldrich.com The compound's bifunctional nature—possessing both an amine and a nitrile group—presents theoretical potential for its use as a monomer or cross-linking agent in polymer chemistry. The primary amine could participate in step-growth polymerization to form polyamides or polyimides, while the nitrile group offers a site for different polymerization pathways or post-polymerization modification. The rigid cyclopropane core, if incorporated into a polymer backbone, could impart unique thermal and mechanical properties to the resulting material. Although specific examples of its large-scale use in polymers are not yet widely documented, its structural characteristics suggest it could be a candidate for creating novel polymers with high rigidity and tailored functionalities.

Compound Properties

Interactive Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 2060039-00-9 | sigmaaldrich.com |

| Molecular Formula | C₅H₈N₂ | sigmaaldrich.com |

| Molecular Weight | 96.13 g/mol | sigmaaldrich.com |

| InChI Key | DFPWYJGONRUPEL-UHFFFAOYSA-N | sigmaaldrich.com |

Future Directions and Emerging Research Areas

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of functionalized cyclopropanes is an area of continuous development, with a focus on improving efficiency and sustainability. For 2-(aminomethyl)cyclopropane-1-carbonitrile and its derivatives, future research is expected to pivot from traditional multi-step procedures to more streamlined and environmentally benign methodologies.

Catalytic Approaches: The use of phase transfer catalysts has been shown to improve yields and shorten reaction times in the synthesis of related phenylcyclopropane carbonitriles. nih.gov For example, using tetra-n-butylammonium bromide (TBAB) can increase yields significantly. nih.gov Future work will likely adapt such catalytic systems to the synthesis of this compound, aiming to reduce waste and energy consumption.

Direct Cyclization: Research into the direct cyclization of appropriately substituted acyclic precursors presents a promising avenue. uantwerpen.be The direct cyclization of compounds like 2-amino-4-chlorobutyronitrile to form 1-aminocyclopropanecarboxylic acid (ACC) showcases the potential for atom-economical ring formation. unl.pt Adapting these strategies could provide more direct access to the target compound.

Biocatalysis: The use of enzymes for cyclopropanation is an emerging field that offers high stereoselectivity under mild conditions. utdallas.edu Engineered enzymes could be developed to catalyze the formation of the cyclopropane (B1198618) ring in the target molecule or its precursors, representing a significant step towards green chemistry. utdallas.edu

Exploration of Novel Reactivity Patterns and Chemical Transformations

The strained cyclopropane ring and the reactive aminonitrile group are a source of rich chemical reactivity. Future research will focus on uncovering and harnessing novel transformations.

Ring-Opening and Rearrangement: The strained C-C bonds of the cyclopropane ring can undergo cleavage under various conditions. Enzyme-mediated ring-opening has been observed in other cyclopropane derivatives, suggesting potential for biocatalytic transformations. unl.pt Furthermore, 1-aminocyclopropane-1-carbonitriles have been reported to undergo remarkable rearrangements into different heterocyclic systems, such as azetidines and oxazines. uantwerpen.be Exploring these pathways for this compound could lead to the discovery of new molecular scaffolds.

Functional Group Interconversion: The aminonitrile moiety is a versatile functional group. researchgate.net It can serve as a precursor to α-amino acids, diamines, and other valuable structures through transformations of both the amine and the nitrile. researchgate.net Research is expected to explore the divergent synthesis of multifunctional cyclopropanes from this compound, using it as a central building block. researchgate.net

Photochemical Reactions: Light-induced reactions offer unique reactivity pathways. For instance, α-diazocyclopropanes have been shown to undergo photochemical ring-expansion to form cyclobutenes. utdallas.edu Investigating the photochemical behavior of derivatives of this compound could unlock novel chemical transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation is set to revolutionize the synthesis and screening of novel compounds.

Continuous Flow Synthesis: Flow chemistry offers enhanced control over reaction parameters, improved safety, and potential for scalability. mpg.de Two-step continuous flow processes have been successfully developed for the synthesis of related 1,1-cyclopropane aminoketones, dramatically reducing reaction times from days to minutes. mpg.dersc.org Applying this technology to the synthesis of this compound and its derivatives would enable rapid library generation for screening purposes.

Automated Synthesis: Automated synthesis platforms, which combine robotics, software, and analytical tools, are accelerating the discovery of new molecules for materials science and medicine. kit.eduucla.edu These systems allow for high-throughput experimentation, increasing the efficiency of research and enabling the rapid production and testing of numerous derivatives. kit.educhemrxiv.org Such platforms can be used to explore the reaction scope of this compound systematically and to synthesize libraries of analogues with high reproducibility. nih.gov

Advanced Applications in Chemical Biology and Material Innovation

The inherent structural features of cyclopropane derivatives make them attractive candidates for applications in life sciences and materials science. sigmaaldrich.com

Medicinal Chemistry and Chemical Biology: Cyclopropane rings are found in numerous bioactive compounds and are used to create conformationally restricted analogues of peptides and other molecules. nih.govunl.pt Derivatives have been investigated as potential antidepressants, enzyme inhibitors, and antimicrobial agents. nih.govnih.govrsc.org Future research on this compound will likely involve synthesizing derivatives and screening them for biological activity, for instance, as inhibitors of enzymes like O-acetylserine sulfhydrylase to combat bacterial resistance or as ligands for neurological targets. rsc.orgontosight.ai

Material Science: The development of novel small molecules is crucial for creating advanced materials. kit.edu The rigid cyclopropane scaffold can impart unique properties when incorporated into larger molecular architectures. Future work could explore the use of this compound as a monomer or building block for polymers or functional materials, where its specific stereochemistry and functionality could lead to materials with tailored properties. sigmaaldrich.com

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is an increasingly powerful tool for accelerating chemical research.

Predictive Modeling: Algorithms and statistical models can be used to predict reaction outcomes and the physicochemical properties of new molecules before they are synthesized. ucla.edu This in silico approach saves time and resources by focusing experimental efforts on the most promising candidates.

Structure-Based Design: For biological applications, molecular docking can be used to design derivatives of this compound that have a high affinity for a specific protein target. nih.gov This technique was used to guide the design of cyclopropane amides as potential antifungal agents by modeling their interaction with the CYP51 protein. nih.gov A similar approach could be used to design novel enzyme inhibitors or receptor ligands based on the this compound scaffold. This computational design allows for the creation of derivatives with tailored reactivity and biological function.

Data Tables

Table 1: Summary of Future Research Areas for this compound

| Research Area | Focus | Potential Impact |

|---|---|---|

| Sustainable Synthesis | Developing catalytic, biocatalytic, and direct cyclization routes. nih.govuantwerpen.beunl.pt | Greener, more efficient, and atom-economical production of the compound and its derivatives. |

| Novel Reactivity | Exploring ring-opening, rearrangement, and photochemical reactions. uantwerpen.beunl.ptutdallas.edu | Discovery of new molecular scaffolds and synthetic pathways. |

| Automation & Flow Chemistry | Integrating continuous flow and automated synthesis platforms. mpg.dersc.orgkit.edu | Accelerated synthesis, rapid library generation, and high-throughput screening. |

| Advanced Applications | Screening for bioactivity and use as a material building block. nih.govnih.govrsc.org | Development of new therapeutics (e.g., antimicrobials, antidepressants) and functional materials. |

| Computational Design | Using predictive modeling and molecular docking to design new derivatives. ucla.edunih.gov | Targeted synthesis of molecules with optimized properties and biological functions. |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Aminocyclopropanecarboxylic acid (ACC) |

| 1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride (midalcipran) |

| 2-Amino-4-chlorobutyronitrile |

| Phenylcyclopropane carbonitriles |

| Tetra-n-butylammonium bromide (TBAB) |

| 1,1-cyclopropane aminoketones |

| Imipramine |